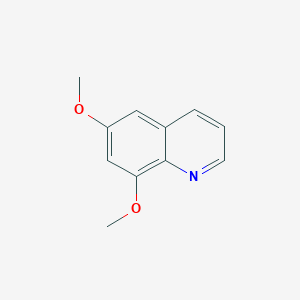

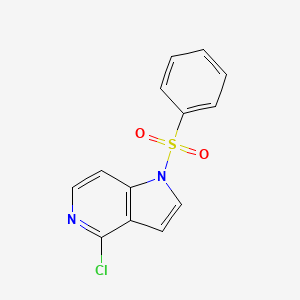

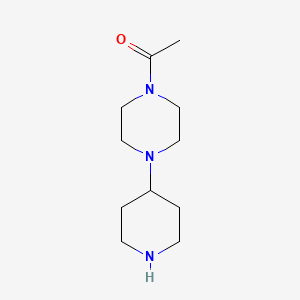

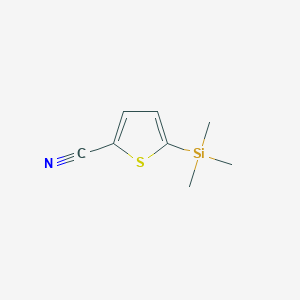

![molecular formula C10H14N2 B1356895 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine CAS No. 518051-96-2](/img/structure/B1356895.png)

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives. The process involves the synthesis of 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine G-protein coupled receptor-targeted (GPCR-targeted) scaffolds in a six-step solution-phase process .Molecular Structure Analysis

The molecular formula of “this compound” is C10H13N . The IUPAC name is 2,3,4,5-tetrahydro-1 H -1-benzazepine .Chemical Reactions Analysis

Tertiary enamides underwent successively Knoevenagel reaction with different active methylene compounds and intramolecular Michael addition under the sequential catalysis of proline and AlCl3 to afford diverse 2,3,4,5-tetrahydro-1H-azepine derivatives in high yields .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .Scientific Research Applications

Nitric Oxide Synthase Inhibitors

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives was designed as human nitric oxide synthase (NOS) inhibitors. These derivatives, particularly potent inhibitors like 17, 18, 25, (±)-39, and (±)-40, showed high selectivity for human neuronal NOS. Their potential therapeutic applications, including a significant role in neuropathic pain management, were demonstrated in an in vivo spinal nerve ligation model and various in vitro safety pharmacology studies (Annedi et al., 2012).

Solid-Phase Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives. Using this method, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and similar G-protein coupled receptor-targeted scaffolds were efficiently synthesized and functionalized. The strategy proved effective for preparing a pilot library of di- and trisubstituted benzazepines in high purity, showcasing its utility in drug discovery and development (Boeglin et al., 2007).

Synthetic Procedures for Benzazepine Derivatives

A multi-step synthetic procedure was developed to prepare various 2,3,4,5-tetrahydro-1H-benzazepine derivatives. This process involved condensation, reduction, and cyclization reactions, leading to a range of target compounds. The biological activities of these compounds were also briefly explored, indicating their potential in pharmacological research (Bobowski et al., 1979).

Synthesis of Polyheterocyclic Systems

2-Amino-6-(4-methylphenylsulphonyl)-5,6-dihydro-4H-benzo[b]thieno[3,2-d] azepin-1-yl cyanide underwent annelation reactions to yield compounds with novel heterocyclic structures. These compounds, obtained through nucleophilic displacement reactions, demonstrated the versatility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine in synthesizing complex polyheterocyclic systems with potential biological activity (Venkateswarlu & Sunkaraneni, 2005).

Synthesis of Novel Tetrahydrobenzazepine Derivatives

A concise and efficient method was reported for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines. This approach utilized 2-(allylaryl)glycinates to create key intermediates, which were then hydrolyzed or converted into tricyclic target compounds. This synthesis pathway highlights the compound's potential in creating pharmacologically relevant structures (Guerrero et al., 2020).

Biochemical Analysis

Biochemical Properties

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure . Additionally, this compound can bind to various proteins, altering their conformation and activity. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cardiovascular health . By modulating the activity of enzymes like ACE, this compound can affect gene expression and cellular metabolism. For instance, the inhibition of ACE leads to decreased production of angiotensin II, a peptide that promotes vasoconstriction and increases blood pressure. Consequently, this compound can help in lowering blood pressure and improving cardiovascular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can inhibit or activate their function. For example, the inhibition of ACE by this compound involves the binding of the compound to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the compound’s efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound maintains its efficacy in inhibiting ACE and other target enzymes, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE and lowers blood pressure without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cardiovascular health. The compound interacts with enzymes such as ACE and other proteases, influencing the levels of various metabolites . These interactions can alter metabolic flux and affect the overall metabolic balance within the body. Additionally, this compound may require specific cofactors for its activity, further integrating it into complex metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to exert its effects.

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPUMXQKNWUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

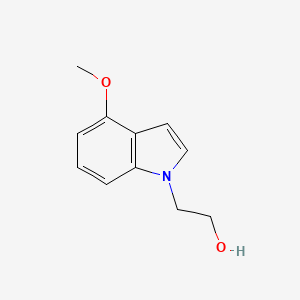

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)